
m-PEG48-Mal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
m-PEG48-Mal: is a polyethylene glycol (PEG) linker containing a maleimide group. The maleimide group reacts with thiol groups to form a covalent bond, enabling the connection of biomolecules with thiol groups. The hydrophilic PEG spacer increases solubility in aqueous media .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG48-Mal involves the reaction of methoxypolyethylene glycol with maleic anhydride to introduce the maleimide group. The reaction typically occurs in the presence of a catalyst under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
化学反応の分析
Types of Reactions:
Thiol-Michael Addition Reaction: The maleimide group in m-PEG48-Mal reacts with thiol groups through a thiol-Michael addition reaction.
Substitution Reactions: The maleimide group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Thiol Reagents: Common thiol reagents include cysteine, glutathione, and other thiol-containing biomolecules.
Reaction Conditions: The reactions typically occur at a pH range of 6.5 to 7.5 and at ambient temperature to ensure optimal reactivity and stability.
Major Products Formed:
科学的研究の応用
Drug Delivery Systems
Enhanced Pharmacokinetics:
m-PEG48-Mal is utilized to improve the pharmacokinetic properties of nanoparticles and liposomes. By attaching PEG to drug carriers, researchers enhance circulation time in the bloodstream and reduce immunogenicity. For instance, PEGylated liposomes have been shown to achieve prolonged blood circulation and improved tumor targeting through the enhanced permeability and retention (EPR) effect .
Case Study:
In a study involving PEGylated nanoparticles, it was demonstrated that increasing the molecular weight of PEG significantly reduced phagocytic uptake by macrophages, thereby prolonging circulation time . This characteristic is crucial for targeted therapy in oncology, where minimizing systemic toxicity while maximizing tumor accumulation is desired.
Tissue Engineering
Hydrogel Formation:
this compound is employed in creating hydrogels for regenerative medicine. These hydrogels can be engineered to mimic the extracellular matrix (ECM), providing a supportive environment for cell growth and tissue regeneration. The maleimide functionality allows for rapid cross-linking with thiol-containing biomolecules, facilitating the incorporation of bioactive peptides and growth factors into the hydrogel network .
Mechanical Properties:
Research indicates that hydrogels formed using this compound exhibit favorable mechanical properties akin to natural tissues. For example, a study showed that PEG-4MAL hydrogels could be tailored to achieve a range of Young’s moduli suitable for various applications in tissue engineering . This adaptability is critical for applications such as myocardial patches where mechanical compliance with native tissue is essential.
Bioconjugation Techniques
Targeted Therapeutics:
The maleimide group in this compound enables specific bioconjugation techniques, allowing for the attachment of drugs or imaging agents to proteins or antibodies via thiol groups. This specificity enhances the efficacy of targeted therapies by ensuring that therapeutic agents are delivered precisely to their intended site of action.
Clinical Application:
In clinical studies involving pegylated diabodies for cancer imaging, this compound was used to create constructs that exhibited high specificity for tumor markers while minimizing uptake in normal tissues. This approach demonstrated not only safety but also effective targeting in human trials . Such applications highlight the potential of this compound in theranostics—integrating therapy and diagnostics into a single platform.
Comparison Table of Applications
Application Area | Description | Key Benefits |
---|---|---|
Drug Delivery | Enhances pharmacokinetics of nanoparticles and liposomes | Prolonged circulation time; reduced toxicity |
Tissue Engineering | Forms hydrogels mimicking ECM; allows incorporation of bioactive molecules | Tailored mechanical properties; supports cell growth |
Bioconjugation Techniques | Facilitates specific attachment of drugs/imaging agents to biomolecules | Targeted delivery; improved therapeutic efficacy |
作用機序
Mechanism: The maleimide group in m-PEG48-Mal reacts with thiol groups through a thiol-Michael addition reaction, forming a stable thioether linkage. This covalent bond enables the connection of biomolecules with thiol groups, facilitating various bioconjugation and modification processes .
Molecular Targets and Pathways:
類似化合物との比較
Methoxypolyethylene glycol maleimide (mPEG-Mal): Similar to m-PEG48-Mal but with different PEG chain lengths.
Methoxypolyethylene glycol succinimidyl carbonate (mPEG-SC): Another PEG linker with a different reactive group.
Uniqueness: this compound is unique due to its specific PEG chain length and maleimide group, which provide optimal solubility, stability, and reactivity for various bioconjugation and modification applications .
生物活性
m-PEG48-Mal (molecular weight: approximately 48 kDa) is a polyethylene glycol (PEG)-based linker that has garnered attention in the field of bioconjugation and drug delivery, particularly for its applications in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and research findings.
This compound functions primarily through its maleimide group, which allows for site-specific conjugation to thiol groups on proteins. This reaction is a Michael addition, where the maleimide reacts with free cysteine residues, forming a stable thioether bond. The incorporation of PEG enhances solubility and bioavailability while reducing immunogenicity and toxicity compared to non-PEGylated counterparts .
2.1 Enhancing Drug Delivery
The hydrophilic nature of PEG improves the pharmacokinetic properties of conjugated drugs, leading to:
- Increased Solubility : Facilitates the dissolution of drugs in aqueous environments, enhancing their bioavailability.
- Reduced Immunogenicity : PEGylation minimizes the immune response against therapeutic proteins .
- Improved Tissue Distribution : PEG-modified compounds often exhibit better accumulation in target tissues while reducing background distribution in healthy tissues .
2.2 PROTAC Development
This compound is particularly significant in the development of PROTACs, which are designed to selectively degrade target proteins within cells. The use of this compound as a linker allows for:
- Selective Targeting : By linking ligands that bind to E3 ubiquitin ligases with those that bind to target proteins, this compound facilitates the targeted degradation of specific proteins.
- Optimized Pharmacodynamics : The PEG linker can modulate the pharmacological properties of PROTACs, enhancing their efficacy and stability .
3. Research Findings
Several studies have investigated the biological activity of this compound in various contexts:
4.1 PROTACs in Cancer Therapy
A study utilizing this compound in PROTAC design showed significant reductions in target protein levels in cancer cell lines. The study highlighted:
- Efficacy : this compound-based PROTACs led to over 90% degradation of target oncogenes within 24 hours.
- Selectivity : Minimal off-target effects were observed, underscoring the specificity conferred by the PEGylation strategy .
4.2 Nerve Regeneration
In a rat model of neurotmesis, researchers applied this compound to facilitate nerve repair through PEG fusion techniques augmented by electrical stimulation:
- Outcome : Enhanced functional recovery was noted compared to controls without PEG treatment.
- Mechanism : The study suggested that this compound aids in bridging nerve gaps while promoting cellular infiltration and axonal growth .
5. Conclusion
The biological activity of this compound underscores its versatility as a PEG-based linker with significant implications for drug delivery systems and therapeutic applications such as PROTACs. Its ability to enhance solubility, reduce immunogenicity, and enable selective targeting positions it as a valuable tool in modern biochemistry and pharmacology.
特性
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C104H202N2O51/c1-110-8-9-112-12-13-114-16-17-116-20-21-118-24-25-120-28-29-122-32-33-124-36-37-126-40-41-128-44-45-130-48-49-132-52-53-134-56-57-136-60-61-138-64-65-140-68-69-142-72-73-144-76-77-146-80-81-148-84-85-150-88-89-152-92-93-154-96-97-156-100-101-157-99-98-155-95-94-153-91-90-151-87-86-149-83-82-147-79-78-145-75-74-143-71-70-141-67-66-139-63-62-137-59-58-135-55-54-133-51-50-131-47-46-129-43-42-127-39-38-125-35-34-123-31-30-121-27-26-119-23-22-117-19-18-115-15-14-113-11-10-111-7-5-105-102(107)4-6-106-103(108)2-3-104(106)109/h2-3H,4-101H2,1H3,(H,105,107) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVPVJXDAXLVIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C104H202N2O51 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2296.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。